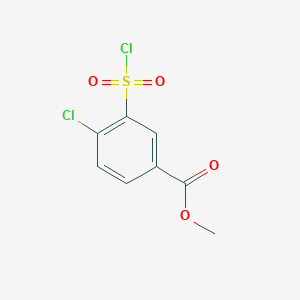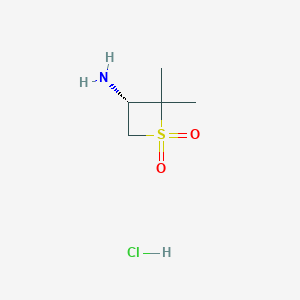
Methyl 4-chloro-3-(chlorosulfonyl)benzoate
Vue d'ensemble
Description
“Methyl 4-chloro-3-(chlorosulfonyl)benzoate” is a chemical compound with the molecular formula C8H6Cl2O4S . It is a solid substance at ambient temperature .
Molecular Structure Analysis
The molecular structure of “Methyl 4-chloro-3-(chlorosulfonyl)benzoate” is represented by the InChI code: 1S/C8H6Cl2O4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3 . This indicates the presence of 8 carbon atoms, 6 hydrogen atoms, 2 chlorine atoms, 4 oxygen atoms, and 1 sulfur atom in the molecule .Physical And Chemical Properties Analysis
“Methyl 4-chloro-3-(chlorosulfonyl)benzoate” is a solid substance at ambient temperature . It has a molecular weight of 269.1 .Applications De Recherche Scientifique
Synthesis and Applications
- Methyl-2-formyl benzoate is highlighted for its versatility in organic synthesis, serving as a precursor to a wide range of pharmacologically active compounds, including antifungal, antihypertensive, anticancer, and antiviral agents. Its significance as a bioactive scaffold suggests that compounds with similar structural features, such as Methyl 4-chloro-3-(chlorosulfonyl)benzoate, could also serve as key intermediates in the development of new bioactive molecules (Farooq & Ngaini, 2019).
Environmental and Material Science Applications
- Non-oxidizing biocides for reverse osmosis systems are explored, focusing on their effectiveness and safety in preventing biofouling, a major challenge in water purification technologies. This review underlines the need for eco-friendly and efficient alternatives, suggesting a potential area where derivatives of Methyl 4-chloro-3-(chlorosulfonyl)benzoate could be investigated for antimicrobial or antifouling properties (Da-Silva-Correa et al., 2022).
Advanced Material Synthesis
- Xylan derivatives , including ethers and esters with specific functionalities, are synthesized through chemical modifications, indicating the importance of functionalized organic molecules in developing new biopolymers with targeted properties. This research points to the utility of chloro-sulfonyl benzoates in modifying polysaccharides or creating novel materials (Petzold-Welcke et al., 2014).
Green Chemistry and Catalysis
- Methane conversion via oxidative methylation of aromatics over zeolite catalysts is discussed, emphasizing the need for sustainable approaches to convert methane into more valuable hydrocarbons. This review highlights the role of catalytic processes in green chemistry and the potential of various catalysts, including those derived from sulfonyl benzoate compounds, in enhancing reaction efficiencies (Adebajo, 2007).
Safety and Hazards
“Methyl 4-chloro-3-(chlorosulfonyl)benzoate” is classified as a dangerous substance according to the GHS05 pictogram . It has hazard statements H314, indicating that it causes severe skin burns and eye damage . Precautionary statements include P271 (use only outdoors or in a well-ventilated area), P260 (do not breathe dust/fume/gas/mist/vapours/spray), and P280 (wear protective gloves/protective clothing/eye protection/face protection) .
Propriétés
IUPAC Name |
methyl 4-chloro-3-chlorosulfonylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4S/c1-14-8(11)5-2-3-6(9)7(4-5)15(10,12)13/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAYTEZGGGOESJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3-(chlorosulfonyl)benzoate | |
CAS RN |
1000933-19-6 | |
| Record name | methyl 4-chloro-3-(chlorosulfonyl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-nitro-1-(1-pyrrolidinyl)ethylidene]methanamine](/img/structure/B2801283.png)
![(2E)-2-[5-(4-fluorobenzoyl)thiophen-2-yl]-3-(4-methoxyphenyl)prop-2-enenitrile](/img/structure/B2801284.png)


![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2801288.png)

![Methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2801291.png)

![[3-(4-Formyl-naphthalen-1-yloxy)-propyl]carbamic acid tert-butyl ester](/img/structure/B2801294.png)
![{[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B2801295.png)

